molecular formula C12H21ClN2O3 B1655876 1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine CAS No. 438050-53-4

1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine

Cat. No.: B1655876
CAS No.: 438050-53-4
M. Wt: 276.76
InChI Key: XQYJANFHPUJZBR-DTORHVGOSA-N
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Description

1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine is a complex organic compound with a unique structure that includes a piperazine ring substituted with chlorocarbonyl and tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine typically involves the reaction of cis-2,6-dimethylpiperazine with chlorocarbonyl and tert-butoxycarbonyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction may be catalyzed by bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidizing agents can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a urea derivative, while reduction can lead to the formation of a secondary amine.

Scientific Research Applications

1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites on proteins or other biomolecules, potentially modifying their function. The tert-butoxycarbonyl group can provide steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Chlorocarbonyl-2,6-dimethylpiperazine: Lacks the tert-butoxycarbonyl group, leading to different reactivity and applications.

    2,6-Dimethyl-4-tert-butoxycarbonylpiperazine: Lacks the chlorocarbonyl group, affecting its chemical behavior.

Uniqueness

1-Chlorocarbonyl-cis-2,6-dimethyl-4-tert-butoxycarbonylpiperazine is unique due to the presence of both chlorocarbonyl and tert-butoxycarbonyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

tert-butyl (3S,5R)-4-carbonochloridoyl-3,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-8-6-14(11(17)18-12(3,4)5)7-9(2)15(8)10(13)16/h8-9H,6-7H2,1-5H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYJANFHPUJZBR-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1C(=O)Cl)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1C(=O)Cl)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701127717
Record name rel-1,1-Dimethylethyl (3R,5S)-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438050-53-4
Record name rel-1,1-Dimethylethyl (3R,5S)-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438050-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (3R,5S)-4-(chlorocarbonyl)-3,5-dimethyl-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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